2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride
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Overview
Description
2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride is a chemical compound known for its unique structure and potential applications in various fields. This compound features a cyclopentyl ring attached to a dimethoxyphenyl group, with a nitrile and methylamino group attached to the acetonitrile moiety. The hydrochloride form enhances its solubility and stability, making it suitable for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride typically involves multiple steps. One common method includes the following steps:
Formation of the cyclopentyl ring: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the dimethoxyphenyl group: This step often involves a Friedel-Crafts alkylation reaction.
Introduction of the nitrile group: This can be done through nucleophilic substitution reactions.
Formation of the methylamino group: This step typically involves reductive amination.
Conversion to hydrochloride form: The final step involves treating the compound with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrile group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium cyanide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines or alcohols.
Substitution: Formation of substituted nitriles or amines.
Scientific Research Applications
2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The pathways involved may include signal transduction, enzyme inhibition, or receptor activation, depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-Dimethoxyphenyl)cyclopentylamine
- 2-(3,4-Dimethoxyphenyl)ethylamine
- 3,4-Dimethoxyphenylacetonitrile
Uniqueness
2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride stands out due to its unique combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to similar compounds.
Properties
IUPAC Name |
2-[[1-(3,4-dimethoxyphenyl)cyclopentyl]methylamino]acetonitrile;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2.ClH/c1-19-14-6-5-13(11-15(14)20-2)16(7-3-4-8-16)12-18-10-9-17;/h5-6,11,18H,3-4,7-8,10,12H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRXAAQAOMJSXFH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2(CCCC2)CNCC#N)OC.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.82 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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